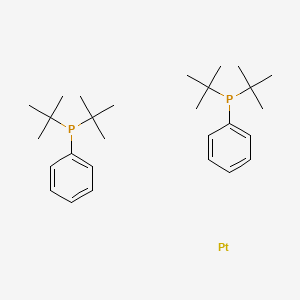
Ditert-butyl(phenyl)phosphane;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditert-butyl(phenyl)phosphane;platinum is a coordination compound that features a platinum center coordinated to a ditert-butyl(phenyl)phosphane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl(phenyl)phosphane;platinum typically involves the reaction of platinum precursors with ditert-butyl(phenyl)phosphane ligands. One common method is the reaction of platinum(II) chloride with ditert-butyl(phenyl)phosphane in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphane ligand .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger scale production, such as the use of larger reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl(phenyl)phosphane;platinum undergoes various types of chemical reactions, including:
Oxidation: The phosphane ligand can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halogenated solvents, oxidizing agents, and other ligands such as phosphines and amines. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphine oxides, while substitution reactions can produce a variety of platinum complexes with different ligands .
Scientific Research Applications
Ditert-butyl(phenyl)phosphane;platinum has several scientific research applications, including:
Mechanism of Action
The mechanism by which ditert-butyl(phenyl)phosphane;platinum exerts its effects involves the coordination of the phosphane ligand to the platinum center, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the platinum center can facilitate the activation of substrates and promote various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ditert-butyl(phenyl)phosphane;platinum include other platinum-phosphane complexes such as:
- Dichlorobis(di-tert-butylphenylphosphine)palladium(II)
- Tris(2-methoxy-5-vinylphenyl)phosphine complexes
Uniqueness
This compound is unique due to the specific steric and electronic properties imparted by the ditert-butyl(phenyl)phosphane ligand.
Properties
CAS No. |
59765-06-9 |
|---|---|
Molecular Formula |
C28H46P2Pt |
Molecular Weight |
639.7 g/mol |
IUPAC Name |
ditert-butyl(phenyl)phosphane;platinum |
InChI |
InChI=1S/2C14H23P.Pt/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;/h2*7-11H,1-6H3; |
InChI Key |
KXDJIUYPXMVARU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















